molecular formula C8H5Cl2NO3 B1365130 1-(2,6-Dichloro-3-nitrophenyl)ethanone CAS No. 223785-76-0

1-(2,6-Dichloro-3-nitrophenyl)ethanone

Cat. No. B1365130
M. Wt: 234.03 g/mol
InChI Key: NAMVLFOWONWZFY-UHFFFAOYSA-N
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Description

“1-(2,6-Dichloro-3-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H5Cl2NO3 . It is also known as DCNE. It is a yellow crystalline compound that belongs to the class of aryl.


Molecular Structure Analysis

The molecular structure of “1-(2,6-Dichloro-3-nitrophenyl)ethanone” contains a total of 19 bonds, including 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

“1-(2,6-Dichloro-3-nitrophenyl)ethanone” has a molecular weight of 234.04 . It is a solid or liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Phase Equilibrium Studies

The compound has been studied for its role in the phase equilibrium of solid-liquid mixtures. For instance, Li et al. (2019) investigated the ternary phase equilibrium of similar nitrophenyl ethanones in different solvents. They constructed isothermal ternary phase diagrams, essential for separating mixtures of similar compounds (Li et al., 2019).

Chemical Synthesis

1-(2,6-Dichloro-3-nitrophenyl)ethanone is used in the synthesis of various chemical compounds. For instance, Androsov et al. (2010) described a method to synthesize 3-aminobenzo[b]thiophenes using a related compound as a starting material (Androsov et al., 2010).

Electrophilic Bromination

This compound is also involved in electrophilic bromination reactions. Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, including compounds similar to 1-(2,6-Dichloro-3-nitrophenyl)ethanone, demonstrating its utility in organic synthesis (Ying, 2011).

Charge Density Analysis

The compound's molecular structure has been analyzed for understanding intra- and intermolecular bonding features. Hibbs et al. (2003) conducted a charge density analysis on a similar compound, which is crucial for understanding its chemical reactivity and physical properties (Hibbs et al., 2003).

Base-Labile Carboxyl Protecting Group

It serves as a precursor in the synthesis of protecting groups for carboxylic acids. Robles et al. (1993) reported the use of a similar compound in developing a new base-labile carboxyl protecting group, demonstrating its importance in synthetic chemistry (Robles et al., 1993).

Whole-Cell Biocatalyst

The compound is used as a precursor in biocatalysis. Tokoshima et al. (2013) described the whole-cell yeast-mediated preparation of a related compound, highlighting its application in enzymatic synthesis (Tokoshima et al., 2013).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It is classified under GHS06, which denotes acute toxicity .

properties

IUPAC Name

1-(2,6-dichloro-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMVLFOWONWZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438595
Record name 2',6'-DICHLORO-3'-NITROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichloro-3-nitrophenyl)ethanone

CAS RN

223785-76-0
Record name 2',6'-DICHLORO-3'-NITROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Verma, L Wang, SS Labadie, J Liang… - Journal of Medicinal …, 2022 - ACS Publications
The dramatic increase in the prevalence of multi-drug resistant Gram-negative bacterial infections and the simultaneous lack of new classes of antibiotics is projected to result in …
Number of citations: 9 pubs.acs.org

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